

Technical Guide: 4-Bromomethyl-2-chloro-1-methoxybenzene (CAS 320407-92-9)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromomethyl-2-chloro-1-methoxybenzene

Cat. No.: B1281141

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **4-Bromomethyl-2-chloro-1-methoxybenzene**, a key building block in synthetic organic chemistry. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its potential applications in the development of pharmacologically active molecules.

Core Data Presentation

The following tables summarize the key quantitative data for **4-Bromomethyl-2-chloro-1-methoxybenzene** and its immediate precursor, 2-Chloro-1-methoxy-4-methylbenzene.

Table 1: Physicochemical Properties of **4-Bromomethyl-2-chloro-1-methoxybenzene**

Property	Value	Source(s)
CAS Number	320407-92-9	Multiple
Molecular Formula	C ₈ H ₈ BrClO	Multiple
Molecular Weight	235.51 g/mol	Multiple
Appearance	Powder	[1]
Melting Point	52-53 °C	[1]
Boiling Point	272.95 °C at 760 mmHg	[2] [3]
Density	1.521 g/cm ³	[2] [3]
Flash Point	118.876 °C	[2] [3]
InChI Key	BDYJMOYDXJQHFS-UHFFFAOYSA-N	[1]
SMILES	COCl=C(C=C(Cl)Br)C=C1Cl	[4]

Table 2: Physicochemical Properties of Precursor 2-Chloro-1-methoxy-4-methylbenzene

Property	Value	Source(s)
CAS Number	22002-44-4	[5]
Molecular Formula	C ₈ H ₉ ClO	[5]
Molecular Weight	156.61 g/mol	[5]
Boiling Point	210.4 °C at 760 mmHg	[5]
Density	1.1 g/cm ³	[5]

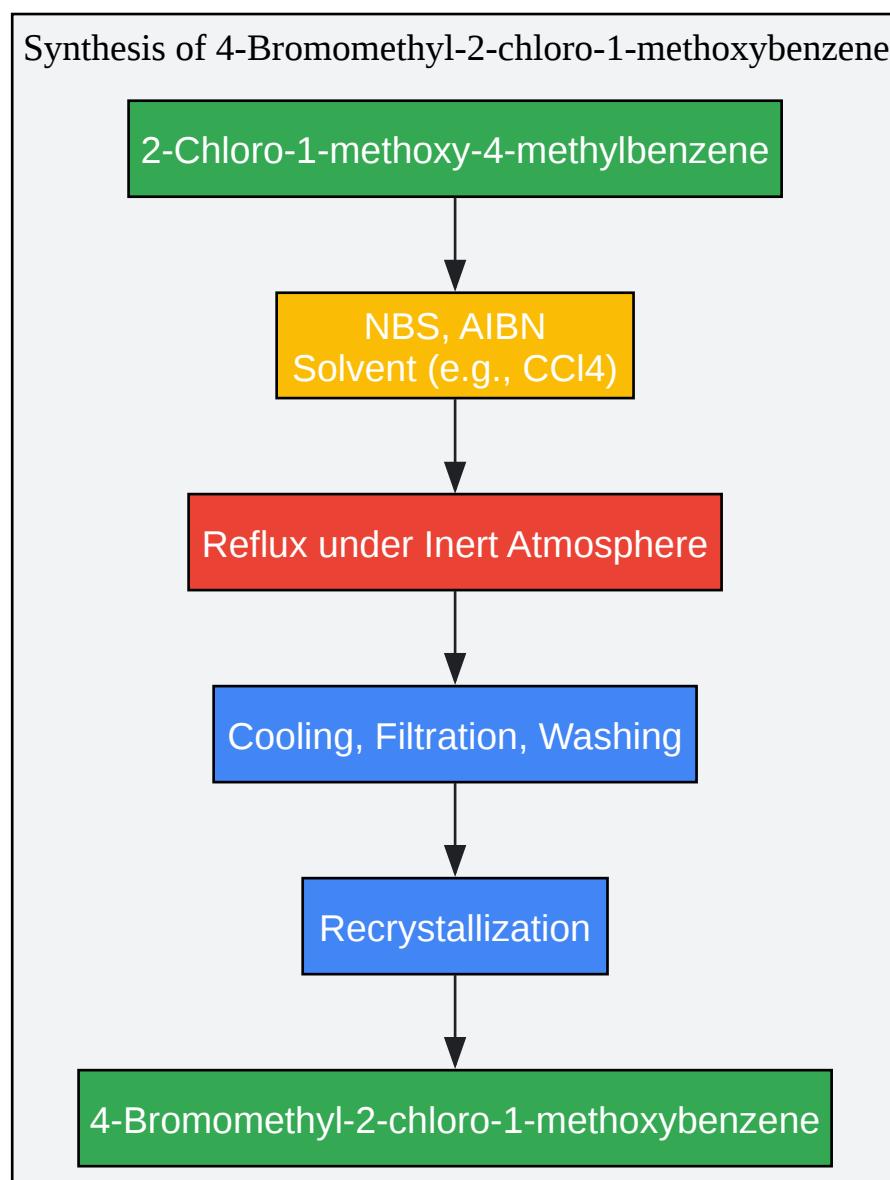
Experimental Protocols

The following section details a plausible and robust experimental protocol for the synthesis of **4-Bromomethyl-2-chloro-1-methoxybenzene** via free-radical bromination of its corresponding methylbenzene precursor. This protocol is adapted from established methodologies for similar transformations.

Synthesis of 4-Bromomethyl-2-chloro-1-methoxybenzene

Objective: To synthesize **4-Bromomethyl-2-chloro-1-methoxybenzene** from 2-Chloro-1-methoxy-4-methylbenzene using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator.

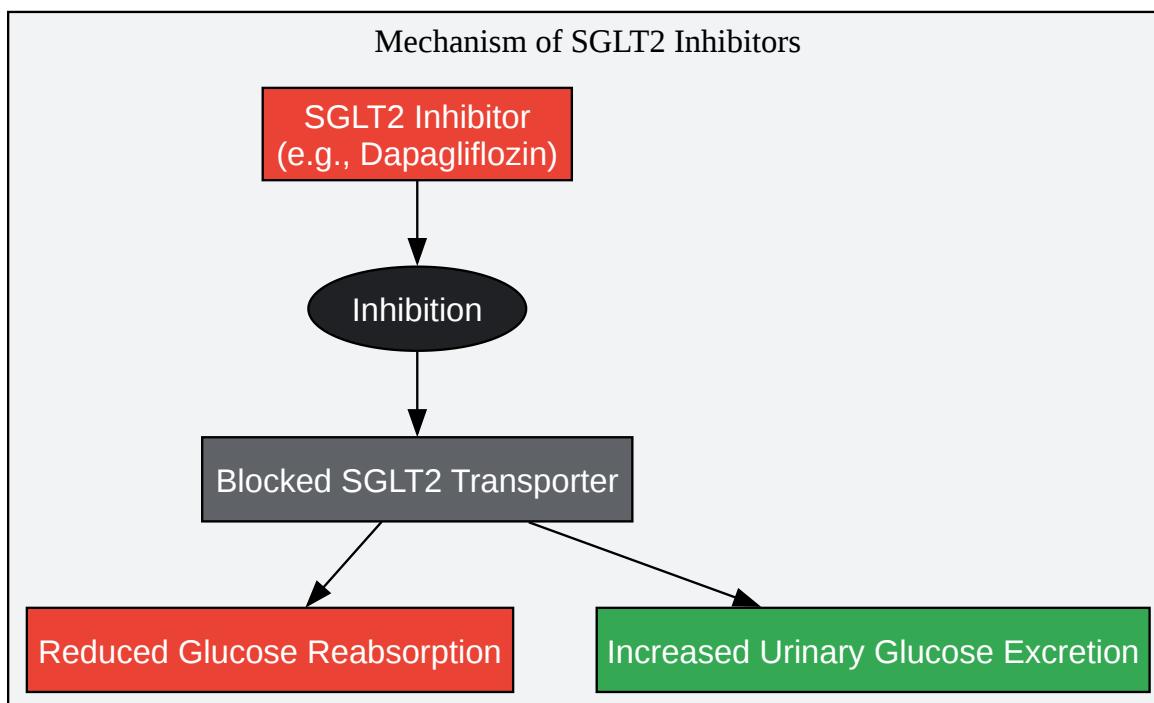
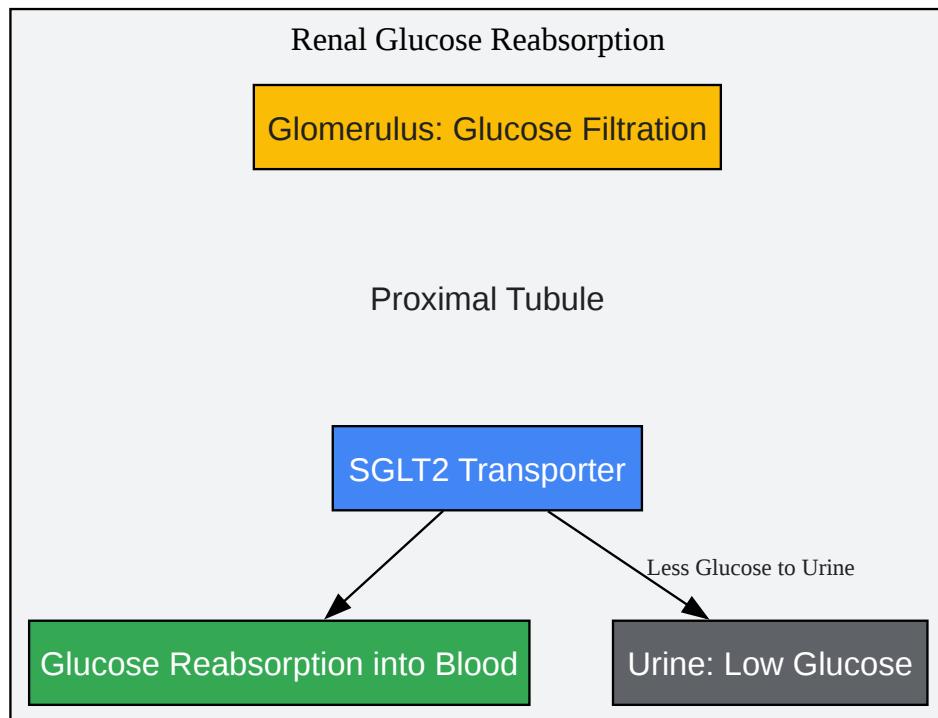
Materials:


- 2-Chloro-1-methoxy-4-methylbenzene (1.0 equivalent)
- N-Bromosuccinimide (NBS) (1.05 equivalents)
- Azobisisobutyronitrile (AIBN) (0.02 equivalents)
- Carbon tetrachloride (CCl_4) or a safer alternative solvent like acetonitrile.
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Saturated aqueous sodium thiosulfate ($Na_2S_2O_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-1-methoxy-4-methylbenzene (1.0 eq.).
- Reagent Addition: Add the solvent (e.g., carbon tetrachloride) to dissolve the starting material. To this solution, add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.).
- Reaction Conditions: Heat the mixture to reflux (the boiling point of the solvent) under an inert atmosphere (e.g., nitrogen or argon).
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
- Work-up:
 - Once the starting material is consumed, cool the reaction mixture to room temperature.
 - Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of the solvent.
 - Combine the filtrates and transfer to a separatory funnel.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), water, and finally brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **4-Bromomethyl-2-chloro-1-methoxybenzene** can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford a white to off-white powder.

Mandatory Visualizations



The following diagrams illustrate the synthetic workflow and a potential application context in drug discovery.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Bromomethyl-2-chloro-1-methoxybenzene**.

While **4-Bromomethyl-2-chloro-1-methoxybenzene** does not have a direct known biological signaling pathway, its structural analogs are key intermediates in the synthesis of important pharmaceuticals. For instance, the structurally related 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene is a crucial building block for Dapagliflozin, a Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor. The following diagram illustrates the mechanism of action for this class of drugs.

[Click to download full resolution via product page](#)

Caption: Mechanism of SGLT2 inhibitors in promoting urinary glucose excretion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-1-methoxy-2-methylbenzene | CAS#:3260-85-3 | Chemsoc [chemsoc.com]
- 2. 1-Chloro-2-methoxy-4-methylbenzene | CAS#:73909-16-7 | Chemsoc [chemsoc.com]
- 3. nbno.com [nbno.com]
- 4. drughunter.com [drughunter.com]
- 5. 2-Chloro-1-methoxy-4-methylbenzene | CAS#:22002-44-4 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [Technical Guide: 4-Bromomethyl-2-chloro-1-methoxybenzene (CAS 320407-92-9)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281141#4-bromomethyl-2-chloro-1-methoxybenzene-cas-320407-92-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com